Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-
Description
The compound Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- is a chlorinated benzoic acid derivative with a carboxamide substituent at the 6-position. Its structure features:
- A 3-methoxypropylamino group attached via a carbonyl linkage, introducing both hydrophilic (methoxy) and flexible alkyl chain properties.
Potential applications may include industrial or agrochemical uses, inferred from structurally related chlorinated benzoic acids used in pigments (e.g., methyl 2,3,4,5-tetrachloro-6-cyanobenzoate in Pigment Yellow 110 production) .
Properties
CAS No. |
67846-01-9 |
|---|---|
Molecular Formula |
C12H11Cl4NO4 |
Molecular Weight |
375.0 g/mol |
IUPAC Name |
2,3,4,5-tetrachloro-6-(3-methoxypropylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C12H11Cl4NO4/c1-21-4-2-3-17-11(18)5-6(12(19)20)8(14)10(16)9(15)7(5)13/h2-4H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
ZFCWJUKNOSHVCS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
- Molecular Formula: C12H11Cl4NO4
- Key Functional Groups: Benzoic acid core, four chlorine atoms at positions 2,3,4,5, and a 3-methoxypropylamino carbonyl substituent at position 6.
- Notable Characteristics: The extensive chlorination increases the compound’s electron-withdrawing nature, affecting reactivity and solubility.
Due to the lack of direct detailed synthetic protocols for this exact compound in common literature, related methodologies from structurally similar compounds and industrial intermediates are referenced.
Stepwise Synthetic Route
Preparation of Tetrachlorinated Benzoic Acid Core
The tetrachlorinated benzoic acid core can be prepared by chlorination of benzoic acid derivatives or by oxidation of appropriately substituted chlorinated alkylbenzenes.
- Chlorination: Selective chlorination of benzoic acid or its derivatives under controlled conditions using chlorine gas or chlorinating agents.
- Oxidation: Alkylbenzenes with chlorine substituents can be oxidized to the corresponding carboxylic acids using hot alkaline potassium permanganate (KMnO4) under reflux, followed by acidification to yield the benzoic acid derivative.
Introduction of the 3-Methoxypropylamino Carbonyl Group
The amino carbonyl substituent is introduced via an amide bond formation between the tetrachlorinated benzoic acid and 3-methoxypropylamine or its derivatives.
- This typically involves activation of the carboxylic acid group (e.g., via acid chlorides or coupling reagents) followed by nucleophilic substitution with 3-methoxypropylamine.
- The reaction conditions are optimized to avoid dechlorination or side reactions, often performed under mild temperatures and inert atmosphere.
Purification and Characterization
Industrial-Scale Preparation Insights
A related patent describes the preparation of tetrachlorinated pyridine carboxylic acids involving diazotization and chlorination steps using strong acids and inert diluents, followed by neutralization and purification to achieve high purity (>95%). Although this patent concerns pyridine derivatives, the principles of controlled chlorination and amide formation can be adapted for benzoic acid analogs.
Analytical and Research Findings
- HPLC Analysis: The compound can be separated and quantified using reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- Purity: Industrial methods achieve purities greater than 95%, suitable for further synthetic applications or pharmacokinetic studies.
- Reaction Monitoring: Chlorination and amide formation steps are monitored by HPLC to ensure reaction completeness and minimize side products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzoic acid derivatives .
Scientific Research Applications
Applications
-
Pharmaceuticals :
- The compound's structural features suggest potential applications in drug development. Its ability to interact with biological targets can be explored in pharmacological studies aimed at treating diseases mediated by radical species and oxidative stress.
-
Analytical Chemistry :
- Benzoic acid, 2,3,4,5-tetrachloro-6-[[3-methoxypropyl)amino]carbonyl] can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method employs a mobile phase composed of acetonitrile and water, making it suitable for isolating impurities and conducting pharmacokinetic studies .
-
Environmental Science :
- Due to its chlorinated structure, this compound can be investigated for its environmental impact and degradation pathways. Studies on chlorinated benzoic acids often focus on their behavior in soil and water systems, assessing their persistence and potential toxicity.
-
Material Science :
- The compound may serve as an intermediate in the synthesis of polymers or other materials where chlorinated compounds are beneficial for enhancing certain properties such as durability or resistance to degradation.
Case Studies
- Pharmacological Activity :
- Environmental Impact Assessments :
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural differences, applications, and regulatory aspects of the target compound and its analogs:
Key Observations:
Substituent-Driven Functionality: The 3-methoxypropylamino group in the target compound introduces moderate hydrophilicity and flexibility, contrasting with the perfluoroalkyl sulfonates in industrial compounds (e.g., CAS 68568-54-7), which confer extreme persistence and water/oil repellency . Tecloftalam’s dichlorophenyl group enhances bioactivity, aligning with its pesticidal applications .
Environmental and Regulatory Considerations: Perfluoroalkyl analogs are regulated due to persistence and toxicity concerns . The target compound’s non-fluorinated substituent may reduce environmental persistence, though chlorination still warrants scrutiny.
Research Findings and Data
Thermal Stability and Reactivity:
- Chlorinated benzoic acids (e.g., compound 3b in ) exhibit high melting points (>280°C), suggesting similar thermal stability for the target compound .
- Perfluoroalkyl derivatives demonstrate exceptional resistance to degradation, a trait absent in the methoxypropyl-substituted target .
Analytical Methods:
- Reverse-phase HPLC (as described for analog CAS 160305-97-5) with acetonitrile/water mobile phases is suitable for characterizing such compounds .
Biological Activity
Benzoic acid derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]- (CAS No. 67846-01-9) has gained attention in recent research due to its unique structural features and potential therapeutic applications.
- Molecular Formula : C12H11Cl4NO4
- Molar Mass : 375.03 g/mol
- InChI Key : ZFCWJUKNOSHVCS-UHFFFAOYSA-N
Biological Activity Overview
Research has demonstrated various biological activities associated with benzoic acid derivatives. The specific compound in focus exhibits properties that may influence several biological pathways.
1. Antimicrobial Activity
Studies have indicated that certain benzoic acid derivatives possess significant antimicrobial properties. For instance, a study highlighted the efficacy of benzoic acid derivatives in inhibiting bacterial growth and biofilm formation.
2. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it may reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 from peripheral blood mononuclear cells (PBMCs), which are crucial in the pathogenesis of autoimmune disorders .
3. Antioxidant Potential
Benzoic acid derivatives have been evaluated for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.
Case Study: In Silico Analysis
A recent study utilized in silico modeling to assess the binding affinity of benzoic acid derivatives with specific protein targets involved in inflammatory pathways. The findings indicated that the compound could effectively bind to IL-15 receptors, suggesting its potential as an anti-inflammatory agent .
Table 1: Biological Activities of Benzoic Acid Derivatives
| Activity Type | Observations |
|---|---|
| Antimicrobial | Inhibition of bacterial growth; effective against biofilms |
| Anti-inflammatory | Reduced cytokine secretion (TNF-α, IL-17) |
| Antioxidant | Scavenging of free radicals; reduction of oxidative stress |
| Cytotoxicity | Induction of apoptosis in cancer cell lines |
The biological activity of benzoic acid derivatives can be attributed to several mechanisms:
- Protein Interaction : The compound's ability to interact with proteins involved in inflammatory responses may inhibit their activity, thus reducing inflammation.
- Cellular Pathways : Activation of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) has been observed with certain derivatives, promoting protein degradation and cellular homeostasis .
Toxicological Considerations
While the therapeutic potential is promising, it is essential to consider the toxicological profile of benzoic acid derivatives. Some studies have categorized this compound as having high concern due to its persistence and bioaccumulation potential . Long-term toxicity studies are necessary to evaluate safety profiles comprehensively.
Q & A
Basic Research Questions
Q. How can the purity of this compound be assessed using HPLC?
- Methodological Answer: Utilize reverse-phase HPLC with a Newcrom R1 column (3 µm particles for UPLC applications). The mobile phase should consist of acetonitrile/water with phosphoric acid (0.1% v/v). For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid (0.1% v/v). Gradient elution (e.g., 20–80% acetonitrile over 15 minutes) is recommended to resolve impurities. Validate the method using calibration curves and spike-recovery experiments .
Q. What synthetic strategies are effective for introducing the (3-methoxypropyl)amino group?
- Methodological Answer: The amide bond can be formed via carbodiimide-mediated coupling (e.g., EDC/HCl or DCC) between the carboxylic acid derivative and 3-methoxypropylamine. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Confirm yield and purity using -NMR (DMSO-d6, δ 1.8–2.1 ppm for methoxypropyl protons) .
Q. How can logP be experimentally determined for this compound?
- Methodological Answer: Use the shake-flask method : Dissolve the compound in a 1-octanol/water mixture (pre-saturated), shake for 24 hours at 25°C, and quantify concentrations via HPLC. The reported logP of 2.96 ( ) suggests moderate hydrophobicity, influencing solubility in pharmacokinetic studies .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic analysis of this compound?
- Methodological Answer: The tetrachloro substitution and bulky (3-methoxypropyl) group create weak diffraction patterns and potential twinning. Use SHELXL with the
TWINandHKLF5commands for refinement. Optimize crystal growth via vapor diffusion with DMF/water mixtures. High-resolution data (>1.0 Å) are critical for resolving chlorine atoms .
Q. How can pharmacokinetic parameters be evaluated for this compound?
- Methodological Answer: Conduct in vitro metabolic stability assays using liver microsomes (human/rat). Monitor degradation via LC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm). Calculate half-life () and intrinsic clearance (). The compound’s logP (~3) suggests moderate tissue penetration but potential plasma protein binding .
Q. What analytical methods detect environmental degradation products of perfluoroalkyl derivatives?
- Methodological Answer: For perfluoroalkyl sulfonate esters (e.g., related compounds in –22), use LC-MS/MS with negative ionization mode to detect hydrolytic byproducts (e.g., perfluorooctanesulfonate, PFOS). Optimize SPE extraction (C18 cartridges) and quantify limits of detection (LOD < 0.1 ng/mL). Structural analogs show persistence due to C-F bond stability .
Key Considerations for Contradictory Data
- Crystallographic Refinement: While SHELX is widely used ( ), alternative software like Olex2 or Phenix may improve model accuracy for halogen-rich structures.
- Environmental Impact: Perfluoroalkyl analogs (–22) are regulated under EPA guidelines (40 CFR §721.9582), but the target compound’s ecotoxicity requires further study.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
